N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide
Description
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide is a heterocyclic compound featuring two distinct pharmacophores: an imidazo[1,2-a]pyridine core linked to a phenyl group and a pyridazinone ring substituted with a thiophen-2-yl moiety. The thiophene substituent may enhance metabolic stability or modulate electronic properties, while the propanamide bridge could influence solubility and binding interactions.
Properties
IUPAC Name |
N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N5O2S/c1-16(29-23(30)12-11-19(27-29)21-9-6-14-32-21)24(31)26-18-8-3-2-7-17(18)20-15-28-13-5-4-10-22(28)25-20/h2-16H,1H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSIIBKQAAHFDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C2=CN3C=CC=CC3=N2)N4C(=O)C=CC(=N4)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide is a complex compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, highlighting its therapeutic prospects.
Chemical Structure and Properties
The compound is characterized by a unique structure that incorporates an imidazo[1,2-a]pyridine moiety and a pyridazinone derivative. Its molecular formula is CHNOS, with a molecular weight of approximately 357.43 g/mol. The presence of multiple heterocycles suggests a diverse range of biological interactions.
Anticancer Activity
Research has indicated that compounds containing imidazo[1,2-a]pyridine structures exhibit significant anticancer properties. For instance, derivatives of imidazo[1,2-a]pyridine have shown potent activity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that similar compounds had IC values in the low micromolar range against breast and lung cancer cells, suggesting that this compound could have comparable effects due to its structural similarities .
Anti-inflammatory Activity
The compound's potential as a selective COX-2 inhibitor has been explored. In vitro studies have shown that derivatives with similar structures can inhibit COX enzymes effectively, with selectivity indices indicating a preference for COX-2 over COX-1. For example, compounds in related studies exhibited IC values ranging from 0.07 µM to 0.39 µM for COX-2 inhibition . This suggests that this compound may also exhibit anti-inflammatory properties.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory pathway.
- Cell Cycle Modulation : The imidazo[1,2-a]pyridine scaffold has been associated with modulation of cell cycle regulators, leading to apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Induction : Some derivatives induce oxidative stress in target cells, contributing to their cytotoxic effects.
Case Studies
Several studies have evaluated the biological activity of similar compounds:
- Study A : A series of imidazo[1,2-a]pyridine derivatives were synthesized and tested for anticancer activity against various cell lines. The most potent compound exhibited an IC value of 0.05 µM against breast cancer cells .
| Compound | Cell Line | IC (µM) |
|---|---|---|
| A | MCF7 | 0.05 |
| B | A549 | 0.12 |
| C | HeLa | 0.09 |
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations:
Substituent Diversity : The target’s thiophen-2-yl group distinguishes it from fluorophenyl () or nitrophenyl () substituents in analogues, which may impact electronic effects and target binding.
Amide vs. Ester Linkages : The propanamide bridge in the target contrasts with ester groups in tetrahydroimidazo[1,2-a]pyridines (), influencing hydrolytic stability and pharmacokinetics.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations:
Melting Points: Tetrahydroimidazo[1,2-a]pyridine derivatives exhibit higher melting points (215–245°C) due to crystallinity and nitro/cyano substituents , whereas the target compound’s melting point is unreported.
Molecular Weight : The target compound (exact mass unreported in evidence) likely exceeds 400 Da, similar to the diethylacetamide analogue (417.9 Da, ), suggesting comparable logP and permeability profiles.
Spectroscopic and Analytical Data
Table 3: Spectroscopic Comparisons
Key Observations:
IR Signatures : Fluorophenyl derivatives (e.g., ) show distinct C-F stretches (~845 cm⁻¹), absent in the target compound, which may instead exhibit thiophene-related C-S vibrations.
Mass Spectrometry : The target’s HRMS would likely align with its molecular formula, similar to the diethylacetamide analogue (), though specific data are unavailable.
Q & A
Q. What are the key structural motifs in this compound, and how do they influence its reactivity and biological activity?
The compound features an imidazo[1,2-a]pyridine core linked to a phenyl group and a pyridazinone-thiophene moiety. The imidazo[1,2-a]pyridine scaffold is electron-rich, enabling electrophilic aromatic substitution, while the pyridazinone ring contributes to hydrogen-bonding interactions with biological targets . The thiophene group enhances π-π stacking potential, which may improve binding affinity in enzyme inhibition assays .
Q. What synthetic strategies are recommended for preparing this compound?
A multi-step synthesis is typically required:
- Step 1 : Formation of the imidazo[1,2-a]pyridine core via cyclization of 2-aminopyridine derivatives with α-haloketones .
- Step 2 : Coupling the phenyl group using Buchwald-Hartwig amination or Ullmann-type reactions .
- Step 3 : Introduction of the pyridazinone-thiophene moiety via nucleophilic substitution or Suzuki-Miyaura cross-coupling . Optimization of solvent (e.g., DMF or THF), temperature (60–120°C), and catalysts (e.g., Pd(PPh₃)₄) is critical for yield improvement .
Q. Which characterization techniques are essential for verifying purity and structure?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of the imidazo[1,2-a]pyridine and thiophene substituents .
- High-Resolution Mass Spectrometry (HRMS) : To validate molecular weight and fragmentation patterns .
- HPLC : For purity assessment (>95% recommended for biological assays) .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in biological activity data across structural analogs?
- Comparative SAR Studies : Test analogs with systematic substitutions (e.g., replacing thiophene with furan or phenyl groups) to isolate contributions of specific moieties .
- Crystallography : Co-crystallize the compound with target enzymes (e.g., kinases) to identify binding modes versus inactive analogs .
- Kinetic Assays : Measure IC₅₀ values under standardized conditions (pH 7.4, 37°C) to minimize variability .
Q. What methodologies are effective for optimizing the compound’s pharmacokinetic properties?
- LogP Optimization : Introduce polar groups (e.g., -OH or -SO₂NH₂) to the pyridazinone ring to improve solubility without sacrificing membrane permeability .
- Metabolic Stability Assays : Use liver microsomes to identify metabolic hotspots (e.g., oxidation of the thiophene ring) and guide structural modifications .
Q. How should researchers approach spectral data contradictions (e.g., unexpected NMR shifts)?
- Dynamic Effects : Investigate tautomerism in the pyridazinone ring using variable-temperature NMR .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian or ORCA) to assign ambiguous signals .
Q. What strategies are recommended for elucidating the compound’s mechanism of action?
- Proteomics : Use affinity chromatography pull-down assays coupled with LC-MS/MS to identify binding partners .
- CRISPR-Cas9 Screening : Knock out putative targets (e.g., kinases) in cell lines to observe rescue effects in functional assays .
Methodological Case Studies
Case Study: Resolving Low Yield in the Final Coupling Step
- Problem : <30% yield during amide bond formation between the imidazo[1,2-a]pyridine and pyridazinone intermediates.
- Solution :
- Use HATU/DIPEA coupling reagents in DCM at 0°C to minimize side reactions .
- Pre-activate the carboxylic acid intermediate for 30 minutes before adding the amine .
Case Study: Discrepancies in Enzyme Inhibition Assays
- Problem : Inconsistent IC₅₀ values between recombinant and cell-based assays.
- Resolution :
- Confirm compound stability in cell culture media via LC-MS .
- Use a fluorescence polarization assay to measure direct target engagement versus indirect effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
